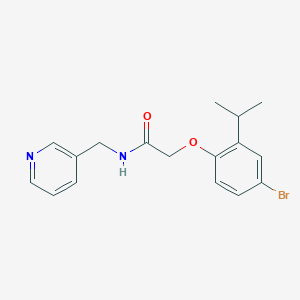

![molecular formula C19H23N3OS B268973 N-[2-(diethylamino)ethyl]-10H-phenothiazine-10-carboxamide](/img/structure/B268973.png)

N-[2-(diethylamino)ethyl]-10H-phenothiazine-10-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[2-(diethylamino)ethyl]-10H-phenothiazine-10-carboxamide, also known as Etomidate, is a widely used intravenous anesthetic agent. It is a non-barbiturate hypnotic agent that is used for the induction and maintenance of general anesthesia. The chemical structure of Etomidate consists of a phenothiazine ring attached to an imidazole ring, which gives it its unique pharmacological properties.

Mecanismo De Acción

N-[2-(diethylamino)ethyl]-10H-phenothiazine-10-carboxamide works by enhancing the activity of the gamma-aminobutyric acid (GABA) receptor in the brain. GABA is an inhibitory neurotransmitter that is responsible for reducing neuronal excitability. By enhancing the activity of the GABA receptor, N-[2-(diethylamino)ethyl]-10H-phenothiazine-10-carboxamide produces a state of sedation and unconsciousness.

Biochemical and physiological effects:

N-[2-(diethylamino)ethyl]-10H-phenothiazine-10-carboxamide has several biochemical and physiological effects on the body. It produces a rapid onset of anesthesia, which is ideal for surgical procedures. It also has a short duration of action, which allows for a quick recovery from anesthesia. N-[2-(diethylamino)ethyl]-10H-phenothiazine-10-carboxamide has minimal effects on cardiovascular and respiratory function, making it a safe option for patients with cardiovascular or respiratory diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[2-(diethylamino)ethyl]-10H-phenothiazine-10-carboxamide has several advantages for use in laboratory experiments. It produces a consistent level of anesthesia, which is important for maintaining the stability of animal models during experiments. It also has minimal effects on cardiovascular and respiratory function, which allows for the accurate measurement of physiological parameters. However, N-[2-(diethylamino)ethyl]-10H-phenothiazine-10-carboxamide can be expensive and may not be suitable for long-term studies due to its short duration of action.

Direcciones Futuras

There are several future directions for research on N-[2-(diethylamino)ethyl]-10H-phenothiazine-10-carboxamide. One area of interest is the development of new formulations or delivery methods that can prolong the duration of action of N-[2-(diethylamino)ethyl]-10H-phenothiazine-10-carboxamide. Another area of interest is the investigation of the effects of N-[2-(diethylamino)ethyl]-10H-phenothiazine-10-carboxamide on the immune system, as recent studies have suggested that it may have immunomodulatory effects. Finally, there is a need for further research on the long-term effects of N-[2-(diethylamino)ethyl]-10H-phenothiazine-10-carboxamide on cognitive function and memory.

Métodos De Síntesis

The synthesis of N-[2-(diethylamino)ethyl]-10H-phenothiazine-10-carboxamide involves the reaction of 2-ethyl-1,3-dimethylimidazolium iodide with 2-(diethylamino)ethyl chloride in the presence of sodium hydroxide. The resulting product is then condensed with 10H-phenothiazine-10-carboxylic acid chloride to form N-[2-(diethylamino)ethyl]-10H-phenothiazine-10-carboxamide.

Aplicaciones Científicas De Investigación

N-[2-(diethylamino)ethyl]-10H-phenothiazine-10-carboxamide is widely used in scientific research for its ability to induce anesthesia in animal models. It is often used in studies that require immobilization or sedation of animals, such as in vivo imaging studies or surgical procedures. N-[2-(diethylamino)ethyl]-10H-phenothiazine-10-carboxamide is also used in studies that investigate the effects of anesthesia on various physiological and biochemical processes.

Propiedades

Nombre del producto |

N-[2-(diethylamino)ethyl]-10H-phenothiazine-10-carboxamide |

|---|---|

Fórmula molecular |

C19H23N3OS |

Peso molecular |

341.5 g/mol |

Nombre IUPAC |

N-[2-(diethylamino)ethyl]phenothiazine-10-carboxamide |

InChI |

InChI=1S/C19H23N3OS/c1-3-21(4-2)14-13-20-19(23)22-15-9-5-7-11-17(15)24-18-12-8-6-10-16(18)22/h5-12H,3-4,13-14H2,1-2H3,(H,20,23) |

Clave InChI |

QSJQKFPGHYDDTM-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCNC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |

SMILES canónico |

CCN(CC)CCNC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-ethoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B268890.png)

![3-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268892.png)

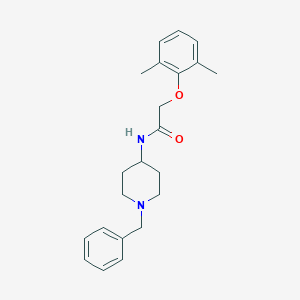

![N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B268893.png)

![3-[(diphenylacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B268896.png)

![N-[3-(acetylamino)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B268899.png)

![2-(2-tert-butylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B268900.png)

![N-{4-[(tert-butylamino)carbonyl]phenyl}-3-ethoxybenzamide](/img/structure/B268904.png)

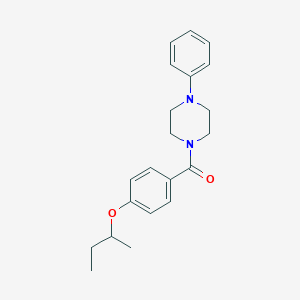

![3-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B268905.png)

![2-(2,6-dimethylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B268908.png)

![N-[3-(acetylamino)phenyl]-2-(2-methoxyethoxy)benzamide](/img/structure/B268911.png)

![3-ethoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B268913.png)